2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl-
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Overview
Description
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a thiophene ring, a methanol group, a dioxolane ring, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the thiophene ring through cyclization reactions.
Step 2: Introduction of the methanol group via hydroxylation reactions.
Step 3: Formation of the dioxolane ring through acetalization reactions.
Step 4: Attachment of the phenyl group through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.
Purification: Techniques like distillation, crystallization, and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid.
Reduction: Reduction of the thiophene ring to a tetrahydrothiophene.
Substitution: Electrophilic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Tetrahydrothiophenes.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- involves interactions with molecular targets and pathways, such as:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiophenemethanol Derivatives: Compounds with similar thiophene and methanol groups.
Dioxolane Derivatives: Compounds containing the dioxolane ring.
Phenyl Derivatives: Compounds with phenyl groups attached to various functional groups.
Uniqueness
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties.
Properties
CAS No. |
5912-41-4 |
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Molecular Formula |
C15H16O3S |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
[5-(2-methyl-1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanol |
InChI |
InChI=1S/C15H16O3S/c1-15(17-9-10-18-15)13-8-7-12(19-13)14(16)11-5-3-2-4-6-11/h2-8,14,16H,9-10H2,1H3 |
InChI Key |
UGAIPPLVEYTDBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(S2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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